2,5-Dibromobenzaldoxime
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Overview
Description
2,5-Dibromobenzaldoxime is an organic compound with the molecular formula C7H5Br2NO It is a derivative of benzaldoxime, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dibromobenzaldoxime typically involves the bromination of benzaldoxime. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions of the benzene ring.
Bromination of Benzaldoxime:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromobenzaldoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, Hydrogen peroxide
Conditions: Typically carried out in an acidic or basic medium at elevated temperatures.
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Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Conducted in an inert atmosphere, often at room temperature or slightly elevated temperatures.
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Substitution
Reagents: Sodium methoxide, Sodium ethoxide
Conditions: Reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, into the benzene ring.
Scientific Research Applications
2,5-Dibromobenzaldoxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect or quantify other substances.
Mechanism of Action
The mechanism of action of 2,5-Dibromobenzaldoxime depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The bromine atoms and the oxime group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromobenzaldoxime: Similar structure but with bromine atoms at the 2nd and 4th positions.
2,6-Dibromobenzaldoxime: Bromine atoms are substituted at the 2nd and 6th positions.
3,5-Dibromobenzaldoxime: Bromine atoms are substituted at the 3rd and 5th positions.
Uniqueness
2,5-Dibromobenzaldoxime is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[(2,5-dibromophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNPTCUYOMVCY-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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